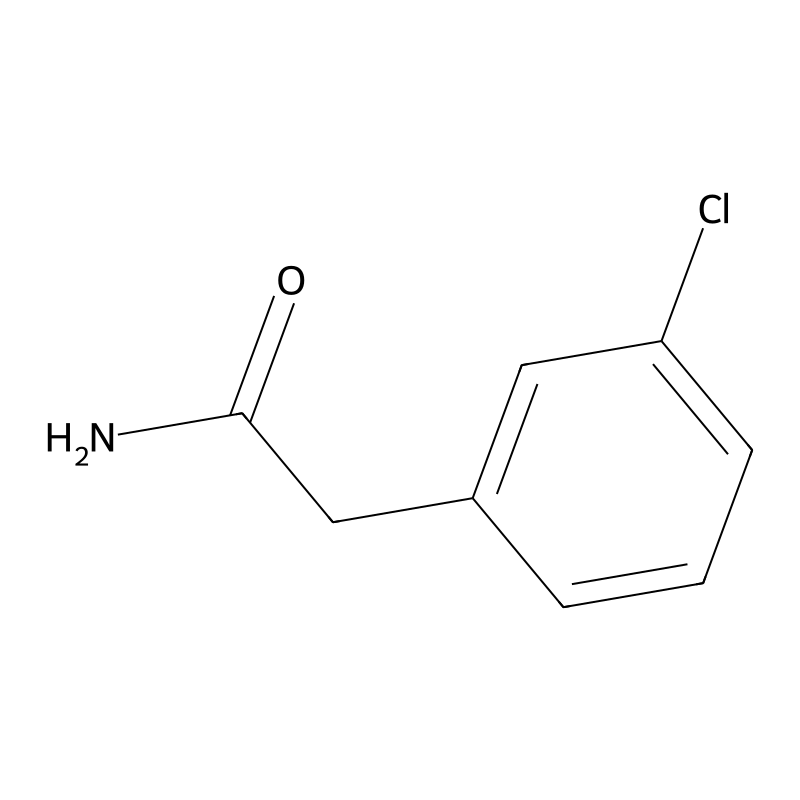

2-(3-Chlorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity

Scientific Field: Pharmaceutical Sciences

Application Summary: The compound is used in the synthesis of novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives, which are evaluated for their antioxidant activity.

Methods of Application: These compounds are prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives.

Results/Outcomes: The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards.

Biological Potential of Indole Derivatives

Application Summary: Indole derivatives, including those with the 2-(3-Chlorophenyl)acetamide structure, have been found in many important synthetic drug molecules.

Methods of Application: The specific methods of application vary depending on the specific derivative and its intended use.

Synthesis of Phenoxy Acetamide Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: “2-(3-Chlorophenyl)acetamide” is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are evaluated for their pharmacological activities.

Pharmaceutical Intermediate

Scientific Field: Pharmaceutical Manufacturing

Application Summary: “2-(3-Chlorophenyl)acetamide” is employed as an intermediate in pharmaceutical manufacturing.

Methods of Application: The specific methods of application vary depending on the specific pharmaceutical product being manufactured.

Results/Outcomes: The outcomes depend on the specific pharmaceutical product being manufactured.

Antiviral Activity

Application Summary: Indole derivatives, including those with the 2-(3-Chlorophenyl)acetamide structure, have been found to have antiviral activity.

Chemical Supplier

Scientific Field: Chemical Supply

Methods of Application: The specific methods of application vary depending on the specific chemical reaction or synthesis process.

Results/Outcomes: The outcomes depend on the specific chemical reaction or synthesis process.

2-(3-Chlorophenyl)acetamide, also known as N-(3-chlorophenyl)acetamide, is an organic compound with the molecular formula C₈H₈ClNO. It features a chlorinated phenyl group attached to an acetamide functional group. This compound is characterized by its white crystalline appearance and has a melting point of approximately 98-100 °C . The presence of the chlorine atom in the para position relative to the acetamide group imparts unique chemical properties that influence its reactivity and biological activity.

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water and heat, it can hydrolyze to form 3-chloroaniline and acetic acid.

- Oxidation: The compound may undergo oxidation reactions, particularly at the acetylamino group, generating corresponding oxides.

- Reduction: Reduction reactions can also occur, potentially converting the acetamide to amine derivatives.

Research indicates that 2-(3-Chlorophenyl)acetamide exhibits notable biological activities. It has been studied for its potential analgesic and anti-inflammatory properties. The compound's structure suggests that it may interact with various biological targets, including enzymes involved in pain pathways. Its chlorinated phenyl group may enhance its binding affinity to specific receptors or enzymes, contributing to its pharmacological effects.

The synthesis of 2-(3-Chlorophenyl)acetamide typically involves the reaction of 3-chloroaniline with chloroacetyl chloride. The general procedure includes:

- Dissolving 3-chloroaniline in an appropriate solvent.

- Slowly adding chloroacetyl chloride while stirring.

- Allowing the reaction mixture to stir overnight.

- Precipitating the product by adding the mixture to ice-cold water.

- Filtering and washing the resulting solid before recrystallization from ethanol .

This method yields a high purity product, which can be characterized using techniques such as thin-layer chromatography and infrared spectroscopy.

2-(3-Chlorophenyl)acetamide has various applications in pharmaceutical research and development. Its potential uses include:

- Drug Development: As a lead compound for developing analgesics or anti-inflammatory drugs.

- Chemical Intermediates: In organic synthesis for producing more complex molecules.

- Research Tool: For studying biological pathways related to pain and inflammation.

Studies on the interactions of 2-(3-Chlorophenyl)acetamide with biological systems have highlighted its potential as a therapeutic agent. Interaction studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes involved in pain signaling.

- Mechanism of Action: Investigating how this compound modulates biological pathways, particularly those related to inflammation and pain perception.

These studies provide insights into its efficacy and safety profile as a potential drug candidate.

Several compounds share structural similarities with 2-(3-Chlorophenyl)acetamide, which can influence their biological activity and chemical properties. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | Contains a phenyl group without chlorine |

| N-(4-Chlorophenyl)acetamide | C₈H₈ClNO | Chlorine in para position |

| N-(3-Methoxyphenyl)acetamide | C₉H₉NO₂ | Contains a methoxy group |

| N-(4-Fluorophenyl)acetamide | C₈H₈FNO | Fluorine substitution instead of chlorine |

Uniqueness of 2-(3-Chlorophenyl)acetamide

The unique feature of 2-(3-Chlorophenyl)acetamide lies in its specific chlorination pattern on the phenyl ring, which may enhance its interaction with biological targets compared to similar compounds without such substitution. This structural characteristic could contribute to its distinct pharmacological profile, making it a valuable candidate for further research in medicinal chemistry.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The compound 2-(3-Chlorophenyl)acetamide bears the International Union of Pure and Applied Chemistry preferred name 2-(3-chlorophenyl)acetamide [1] [2] [3]. This nomenclature follows systematic naming conventions where the acetamide functional group serves as the parent structure, with the 3-chlorophenyl substituent connected via a methylene bridge at the 2-position of the acetamide moiety [1] [3] [4].

The compound is also known by several alternative names in chemical literature and commercial sources. The most commonly encountered synonyms include 3-chloroBenzeneacetamide and Benzeneacetamide, 3-chloro- [5] [4]. These alternative names reflect different approaches to systematic nomenclature, with the former emphasizing the chloro-substituted benzene ring and the latter following Chemical Abstracts Service indexing conventions [5].

According to International Union of Pure and Applied Chemistry nomenclature guidelines for amides, the compound represents a substituted acetamide where the acetyl carbon is bonded to a 3-chlorophenyl group through a methylene linker [6]. The meta-positioning of the chlorine substituent on the benzene ring is specifically indicated by the "3-" locant in the systematic name [1] [2].

Chemical Abstracts Service Registry Information (58357-84-9)

The compound 2-(3-Chlorophenyl)acetamide is registered with the Chemical Abstracts Service under the unique registry number 58357-84-9 [1] [2] [3] [7]. This Chemical Abstracts Service Registry Number serves as the definitive identifier for this chemical substance in global databases and regulatory systems [8].

The Chemical Abstracts Service registry entry provides comprehensive identification data including the molecular formula C₈H₈ClNO and molecular weight of 169.61 g/mol [1] [2] [3]. The registry also contains standardized structural representations including the International Chemical Identifier (InChI) string: InChI=1S/C8H8ClNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) [1] [2] [9] and the corresponding InChI Key: FBSIKJFOVXUNMI-UHFFFAOYSA-N [1] [2] [9].

Additional registry identifiers include the MDL number MFCD09991645, which is used in chemical databases for cross-referencing and inventory management [1] [2] [3] [10]. The exact mass is recorded as 169.02944 Da, representing the monoisotopic mass calculated from the most abundant isotopes of constituent atoms [7] [9].

Structural Classification and Taxonomy

2-(3-Chlorophenyl)acetamide belongs to the broader class of phenylacetamide derivatives, which are characterized by an acetamide functional group attached to a substituted benzene ring through a methylene bridge [11] [12]. More specifically, it falls under the category of halogenated aromatic amides, combining both aromatic and amide functional groups with halogen substitution [4] [13].

From a structural taxonomy perspective, the compound can be classified hierarchically as follows: it is an organic compound within the benzenoid superclass, specifically categorized as a benzene and substituted derivative [11]. The presence of the amide functional group places it within the acetamide subclass, while the chlorine substitution categorizes it among organochlorine compounds [4] [13].

The compound exhibits characteristic features of both aromatic amides and halogenated organic compounds. The aromatic ring provides structural rigidity and electronic delocalization, while the amide group contributes to hydrogen bonding capabilities and polar interactions [14] [15]. The meta-chloro substitution pattern influences both the electronic distribution within the aromatic system and the overall molecular polarity [14] [15].

Computational molecular descriptors further define its structural classification: Topological Polar Surface Area of 43.09 Ų, logarithm of partition coefficient of 1.3678, one hydrogen bond acceptor, one hydrogen bond donor, and two rotatable bonds [4]. These parameters place it within the range typical for moderately lipophilic pharmaceutical intermediates and research compounds [4] [12].

Related Chlorophenylacetamide Derivatives

The chlorophenylacetamide family encompasses numerous structural analogs that share the core phenylacetamide scaffold with various chlorine substitution patterns and additional functional group modifications [16] [17] [18]. Understanding these relationships provides insight into structure-activity relationships and synthetic accessibility within this chemical class.

2-Chloro-N-(3-chlorophenyl)acetamide (Chemical Abstracts Service 2564-05-8) represents a dichlorinated analog with an additional chlorine atom on the acetyl methylene group [18] [19] [15]. This compound, with molecular formula C₈H₇Cl₂NO and molecular weight 204.05 g/mol, demonstrates how halogenation of the acetyl group affects both chemical reactivity and biological activity [18] [15]. Crystallographic studies reveal that the N-H bond maintains an anti conformation relative to the meta-chloro substituent, similar to the parent compound [15].

N-(3-chlorophenyl)acetamide (Chemical Abstracts Service 588-07-8) differs from the target compound by lacking the methylene bridge between the acetamide and phenyl groups [14] [20]. This structural analog, also with molecular formula C₈H₈ClNO but representing a direct N-phenylacetamide rather than a phenylacetamide, provides important comparative data for understanding the role of the methylene linker in molecular conformation and activity [14].

N-(4-chlorophenyl)acetamide (Chemical Abstracts Service 539-03-7) demonstrates the impact of chlorine positional isomerism [13] [16]. This para-substituted isomer shares the same molecular formula and weight as several other chlorophenylacetamides but exhibits different physical properties and biological activities due to the altered electronic distribution pattern [13] [16] [21].

2-amino-N-(3-chlorophenyl)acetamide hydrochloride (Chemical Abstracts Service 54643-68-4) incorporates an amino group on the acetyl carbon, creating a glycinamide derivative [22] . This compound, with molecular formula C₈H₉ClN₂O·ClH and molecular weight 221.08 g/mol, represents a significant structural modification that introduces additional hydrogen bonding capabilities and alters the compound's pharmacological profile [22] .

Recent synthetic studies have explored various substitution patterns within this family, including hydroxylated derivatives such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, which demonstrate appreciable antimicrobial activity against both gram-positive and gram-negative bacteria [24]. These studies revealed inhibition zones of 8-14 mm against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, highlighting the potential therapeutic applications of this chemical class [24].

The structural diversity within chlorophenylacetamide derivatives extends to more complex analogs such as N-[(3-chlorophenyl)methyl]-2-(3,4-dichlorophenoxy)acetamide (Chemical Abstracts Service 15422-28-3), which incorporates additional aromatic rings and ether linkages [25]. These more elaborate structures demonstrate the synthetic flexibility of the phenylacetamide scaffold for medicinal chemistry applications [26].